molecular formula C24H24ClN3O B2490188 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide CAS No. 291291-94-6

4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No. B2490188
CAS RN: 291291-94-6
M. Wt: 405.93
InChI Key: MKHONTBBAFZEOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of benzhydrylpiperazine derivatives has been a focal point in research, aiming to achieve potent and selective activities through structural modifications. A notable example includes the use of Davis-Ellmann-type sulfonamide chemistry for the asymmetric synthesis of enantiomers with enhanced biological activities (Gao et al., 2011).

Molecular Structure Analysis

The molecular structure of benzhydrylpiperazine derivatives has been elucidated through X-ray diffraction studies. For instance, a novel derivative, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, displayed a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom, indicating the importance of structural conformation in determining the compound's biological activity (Naveen et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of benzhydrylpiperazine derivatives can be influenced by substituents on the piperazine ring and the nature of the sulfonyl group. These modifications can significantly affect the compound's biological activities and its interaction with biological receptors (Shim et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility and crystallization behavior, of benzhydrylpiperazine derivatives are crucial for their application and efficacy. The crystallization of these compounds in different polymorphic forms can exhibit distinct physical properties, which is critical for their formulation and biological activity (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of benzhydrylpiperazine derivatives, including their reactivity and stability, are essential for their biological function. The synthesis and characterization of these compounds reveal their potential for modification and optimization for specific biological activities. For example, the introduction of sulfonyl and nitro groups has been explored for enhancing the antimicrobial activities of these compounds (Vinaya et al., 2009).

Scientific Research Applications

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit promising antimicrobial properties. In a study by Patil et al. (2021), new piperazine derivatives demonstrated significant growth inhibition against various bacterial and fungal strains. This indicates the potential of 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide in antimicrobial applications (Patil et al., 2021).

Synthesis and Structural Analysis

Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety, emphasizing the structural diversity and potential of compounds like 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide for various scientific applications (Lv et al., 2013).

CB1 Receptor Antagonists

Gao et al. (2011) studied benzhydrylpiperazine derivatives as hCB1 receptor antagonists, highlighting their potential in pharmaceutical applications. This research could be relevant for understanding the activity of 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide in similar receptor interactions (Gao et al., 2011).

Crystal Structure Determination

Safko et al. (2012) conducted a study on the crystal structures of N,N'-disubstituted piperazines, which is crucial for understanding the chemical properties and potential applications of compounds like 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide (Safko et al., 2012).

Skeletal Muscle Sodium Channel Blockers

A study by Catalano et al. (2008) on constrained analogs of tocainide as skeletal muscle sodium channel blockers may have implications for the use of similar compounds like 4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide in treating muscle-related conditions (Catalano et al., 2008).

Safety And Hazards

The compound is classified as dangerous according to GHS signal word. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child . When heated to decomposition, it emits very toxic fumes of NOx and Cl .

Future Directions

The results from the performed molecular docking studies were promising, since the observed data could be used to develop more potent antimicrobials . There is still a great need for novel and more efficient drug candidates . Therefore, further studies on the relationships between the structure of the heterocyclic scaffolds and the detected antimicrobial properties are merited .

properties

IUPAC Name

4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHONTBBAFZEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide

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